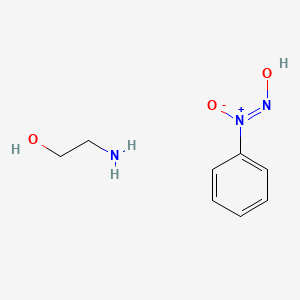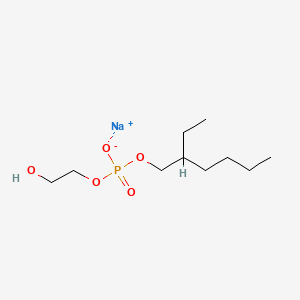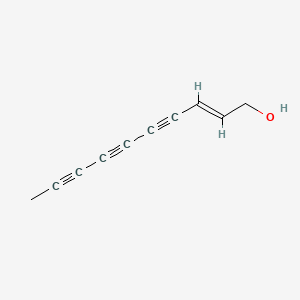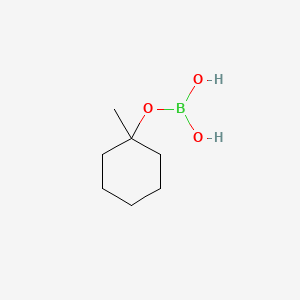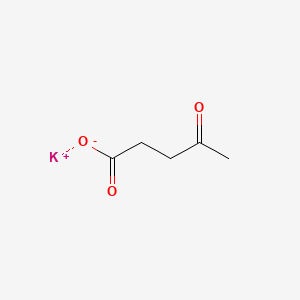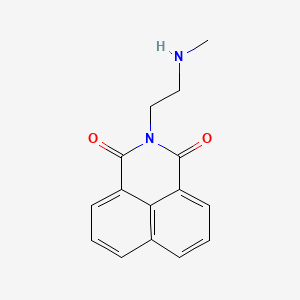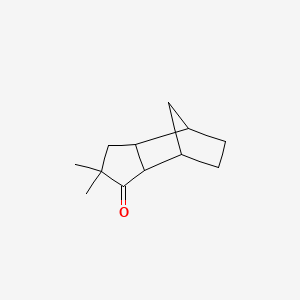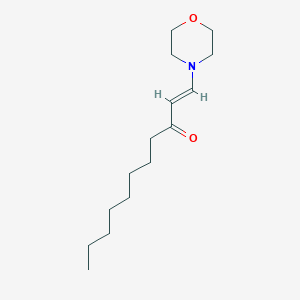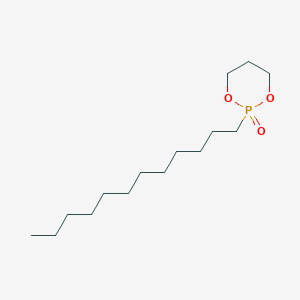![molecular formula C12H22N4O B12661754 Bis[[(2-aminoethyl)amino]methyl]phenol CAS No. 94031-00-2](/img/structure/B12661754.png)
Bis[[(2-aminoethyl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[[(2-aminoethyl)amino]methyl]phenol is a chemical compound with the molecular formula C12H22N4O. It is known for its unique structure, which includes both amino and phenol functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[[(2-aminoethyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde in the presence of a base to form a phenolic resin intermediate.
Ethylenediamine Addition: The intermediate is then reacted with ethylenediamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[[(2-aminoethyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated phenol derivatives.
Applications De Recherche Scientifique
Bis[[(2-aminoethyl)amino]methyl]phenol is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug design.
Industry: Employed in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which Bis[[(2-aminoethyl)amino]methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amino groups can engage in hydrogen bonding and electrostatic interactions, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but with three aminoethyl groups.
Bis(2-aminoethyl)amine: Contains two aminoethyl groups but lacks the phenol group.
Uniqueness
Bis[[(2-aminoethyl)amino]methyl]phenol is unique due to its combination of amino and phenol functional groups, which confer distinct chemical reactivity and versatility in applications. Its ability to act as both a ligand and a biochemical probe sets it apart from other similar compounds.
Propriétés
Numéro CAS |
94031-00-2 |
|---|---|
Formule moléculaire |
C12H22N4O |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2,3-bis[(2-aminoethylamino)methyl]phenol |
InChI |
InChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2 |
Clé InChI |
CGMOQQQFLMKYAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)CNCCN)CNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





